N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
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Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
N-derivatives like N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide have shown potential in antimicrobial applications. A study highlighted the antimicrobial activities of similar N-derivatives against pathogenic bacteria and Candida species. These compounds exhibited more effectiveness against fungi than bacteria, with certain derivatives displaying significant anticandidal activity (Mokhtari & Pourabdollah, 2013).
Insecticidal Potential
Research on derivatives of this compound has also explored their insecticidal properties. A study synthesized various heterocycles, including thiadiazole derivatives, and assessed them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds showed potential as effective insecticides (Fadda et al., 2017).
Antitumor Activity
Some novel derivatives related to this compound have been investigated for their antitumor properties. A study focusing on the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating similar moieties demonstrated significant inhibitory effects on various cell lines, indicating potential in cancer treatment (Albratty et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds akin to this compound are crucial for understanding their properties and potential applications. One study provided new powder diffraction data of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, showcasing potential as pesticides (Olszewska et al., 2011).
Dopamine Receptor Modulation
Compounds related to this compound have been studied for their dopamine receptor-modulating activity. This research is significant in understanding their potential therapeutic applications in neurological disorders (Baures et al., 1994).
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-12-15(13(2)26-23-12)9-17(25)22-11-14-3-7-24(8-4-14)18-16(10-19)20-5-6-21-18/h5-6,14H,3-4,7-9,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPKYJLLUHQUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.